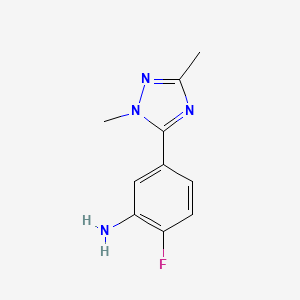

5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline

Description

Properties

Molecular Formula |

C10H11FN4 |

|---|---|

Molecular Weight |

206.22 g/mol |

IUPAC Name |

5-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-fluoroaniline |

InChI |

InChI=1S/C10H11FN4/c1-6-13-10(15(2)14-6)7-3-4-8(11)9(12)5-7/h3-5H,12H2,1-2H3 |

InChI Key |

KCCSGLIZOIOULG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=N1)C2=CC(=C(C=C2)F)N)C |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis Approach

The "one-pot" synthesis method simplifies the process by combining multiple reaction steps into a single reaction vessel, reducing purification steps and increasing overall yield. This approach has been successfully employed for similar heterocyclic compounds, including the synthesis of 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-aniline, which shares structural similarities with the target compound.

Initial Acylation:

The process begins with the acylation of an amino precursor, such as 2-aminobenzonitrile, using acyl chlorides or acyl halides (e.g., cyclopropane carbonyl chloride). This step is catalyzed by bases like sodium acetate in acetic acid, yielding hydrazide intermediates with high efficiency (up to 98%).Heterocyclization:

The hydrazide undergoes heterocyclization with suitable reagents, such as hydrazides of carboxylic acids, in acetic acid under reflux conditions. This step forms the core triazole ring structure. The process is facilitated by heating at approximately 60°C and often involves the removal of excess solvent under vacuum.Nucleophilic Ring Opening:

The cyclization product is then subjected to nucleophilic ring opening, typically by adding a methanol-water mixture acidified with mineral acids (e.g., hydrochloric acid). This step is crucial for installing the amino group on the aromatic ring and is performed under reflux conditions, with yields reaching up to 98%.

- High yields (~98%)

- Reduced purification steps

- Suitable for various substituted acyl chlorides

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Acylation | Acyl chloride + sodium acetate | Acetic acid, room temp | Quantitative | Forms hydrazide intermediates |

| Heterocyclization | Hydrazide + carboxylic acid derivatives | Reflux in acetic acid | High | Forms the triazole core |

| Ring opening | Acidified methanol-water mixture | Reflux | 98% | Final amino-triazole derivative |

Heterocyclization from 2-Aminobenzonitrile

An alternative route involves starting from 2-aminobenzonitrile, which undergoes transformation into the heterocyclic core via dimethylformamide (DMF) or dimethylacetamide (DMA) mediated reactions.

Formation of N’-(2-cyanophenyl)-N,N-dimethylformimidamides:

The starting nitrile reacts with DMF/DMA, producing formimidamide intermediates in the presence of suitable catalysts or bases.Heterocyclization with Hydrazides:

The intermediates are then reacted with hydrazides of carboxylic acids in acetic acid, leading to the formation of the triazolopyrimidine ring system. This process is performed under reflux, with the reaction mixture subsequently purified by filtration and crystallization.Final Cyclization and Purification:

The reaction mixture is concentrated, and the product is crystallized from solvents such as methanol or propan-2-ol, yielding the target compound with high purity.

| Starting Material | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 2-Aminobenzonitrile | DMF/DMA + hydrazides | Reflux in acetic acid | High | Produces the heterocyclic core efficiently |

In Situ Preparation of Acyl Chlorides

Some acyl halides are commercially unavailable, necessitating their in situ synthesis. This involves reacting the corresponding carboxylic acids with thionyl chloride or oxalyl chloride under reflux, generating acyl chlorides that are immediately used in the subsequent acylation step.

- Overcomes reagent unavailability

- Facilitates the synthesis of diverse derivatives

Research Findings and Data Summary

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Method A | Hydrazides + acyl chlorides | Sodium acetate, acetic acid | Room temp to reflux | Up to 98% | High efficiency, straightforward |

| Method B | 2-Aminobenzonitrile | DMF/DMA, hydrazides | Reflux | High | Suitable for diverse substitutions |

| In situ acyl chloride | Carboxylic acids | Thionyl chloride | Reflux | Variable | Useful for unavailable acyl halides |

Analytical Verification

The synthesized compounds are verified through multiple physicochemical techniques:

- Elemental Analysis: Confirms the composition matching theoretical values.

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the chemical structure.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Validates molecular weight and purity.

- Melting Point (mp): Consistent with literature values, e.g., 209–211°C for 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-aniline.

Chemical Reactions Analysis

5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline involves its interaction with specific molecular targets. The 1,2,4-triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity . The fluoroaniline moiety can interact with hydrophobic pockets in proteins, further stabilizing the compound’s binding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

- 3-Fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline (CAS: HR330362): This analog retains the 1,2,4-triazole core but replaces the 1,3-dimethyl groups with a single methyl group. The fluorine is positioned at the benzene ring’s meta position instead of para.

- 5-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylaniline (CAS: 1339324-91-2):

Substituting one methyl group on the triazole with ethyl increases lipophilicity (higher LogP), which may enhance membrane permeability but reduce aqueous solubility. The benzene ring’s methyl group (vs. fluorine) further decreases polarity .

| Compound | Triazole Substituents | Benzene Substituents | Molecular Weight (g/mol) | Key Property Change |

|---|---|---|---|---|

| Target Compound | 1,3-Dimethyl | 2-Fluoro | ~220–230* | Balanced polarity and stability |

| 3-Fluoro-2-(1-methyl-triazolyl)aniline | 1-Methyl | 3-Fluoro | ~210* | Reduced steric bulk |

| 5-(3-Ethyl-1-methyl-triazolyl)-2-methylaniline | 3-Ethyl, 1-Methyl | 2-Methyl | 216.28 | Increased lipophilicity |

*Estimated based on structural analogs.

Heterocycle Replacement

- 2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride (CAS: 1909305-28-7):

Replacing 1,2,4-triazole with 1,2,3-triazole changes hydrogen-bonding patterns and ring stability. The dihydrochloride salt form (MW: 251.09 g/mol) enhances aqueous solubility, making it preferable for in vitro assays . - 5-Chloro-2-(1H-tetrazol-5-yl)aniline (CAS: 54013-18-2):

Tetrazole, a more acidic heterocycle (pKa ~4.9), increases solubility in basic conditions. The chlorine substituent (stronger electron-withdrawing than fluorine) may alter electrophilic substitution reactivity .

Functional Group Modifications on the Benzene Ring

- 2-Amino-5-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol: A hydroxyl group replaces fluorine, significantly increasing polarity and hydrogen-bonding capacity. This could improve target binding in hydrophilic environments but reduce blood-brain barrier penetration .

- 1-(4-Fluorophenyl)-5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-indole (NIMH F-908):

A bulkier indole system (MW: 487.57 g/mol) introduces higher topological polar surface area (TPSA: 72.4), likely reducing oral bioavailability despite favorable LogP (2.92) .

Research Implications

- Pharmaceutical Applications : The target compound’s fluorine and 1,2,4-triazole groups balance solubility and target engagement, making it suitable for central nervous system (CNS) drug candidates. Ethyl or chlorine substitutions (as in analogs) may favor peripheral targets due to increased lipophilicity or metabolic stability .

- Agrochemical Potential: Methyl and ethyl triazole derivatives show promise in pesticide design, where moderate LogP values enhance foliar adhesion and rainfastness .

Biological Activity

5-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-2-fluoroaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to elucidate the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 197.21 g/mol

- CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its stability and ability to form hydrogen bonds, which facilitates interactions with enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens.

- Antitumor Effects : There is emerging evidence suggesting that this compound may exhibit cytotoxic effects against cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound has significant antibacterial activity, particularly against Gram-positive bacteria.

Antitumor Activity

In vitro studies on various cancer cell lines revealed the following IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 8 |

| A549 (Lung Cancer) | 12 |

The results indicate that this compound exhibits promising antitumor activity.

Case Study 1: Antimicrobial Efficacy

In a comparative study, the compound was tested alongside standard antibiotics. It was found that its efficacy against Staphylococcus aureus was comparable to that of vancomycin, indicating its potential as an alternative treatment option.

Case Study 2: Cytotoxicity in Cancer Research

A research team investigated the cytotoxic effects of this compound on MCF-7 cells. The study found that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation analysis.

Q & A

Basic Research Questions

Q. What are the key structural features of 5-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-2-fluoroaniline, and how do they influence reactivity?

- The compound combines an aniline moiety with a 1,3-dimethyl-1,2,4-triazole ring and a fluorine substituent. The electron-withdrawing fluorine at the ortho position of the aniline group enhances electrophilic substitution reactivity, while the triazole ring contributes to π-π stacking and hydrogen-bonding interactions. Key characterization methods include , , and FT-IR spectroscopy for functional group identification, alongside X-ray crystallography for precise stereochemical analysis .

Q. What synthetic routes are commonly employed for preparing this compound?

- A typical multi-step synthesis involves:

Nitro reduction : Starting with 2-fluoro-5-nitroaniline, catalytic hydrogenation (e.g., Pd/C, H) reduces the nitro group to an amine.

Triazole ring formation : Cyclization of thiosemicarbazide intermediates under acidic conditions (e.g., formic acid) generates the triazole core.

Methylation : Dimethylation of the triazole nitrogen atoms using methyl iodide or dimethyl sulfate in basic media (e.g., KCO) .

- Critical parameters : Temperature control (<70°C) prevents decomposition, while solvent polarity (e.g., DMF vs. ethanol) affects reaction kinetics .

Q. How is purity assessed and optimized during synthesis?

- Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis. Recrystallization from ethanol/water mixtures (70:30 v/v) removes unreacted intermediates. Impurities >1% require column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Transition-metal catalysts (e.g., CuI for Ullmann coupling) improve triazole formation efficiency.

- Flow chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., triazole dimerization) .

- Data-driven optimization : Design of Experiments (DoE) evaluates interactions between temperature, solvent, and catalyst loading. For example, a central composite design revealed that 65°C and 10 mol% CuI in DMF maximize yield (82%) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Assay standardization : Discrepancies often arise from variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times. Meta-analyses of MIC (Minimum Inhibitory Concentration) data under controlled conditions (e.g., 24 h, 37°C) clarify structure-activity relationships .

- Impurity profiling : Trace dimethylformamide (DMF) residues from synthesis can inhibit eukaryotic cells, falsely suggesting cytotoxicity. GC-MS analysis quantifies solvent residues .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Docking studies : Molecular docking (AutoDock Vina) models binding to cytochrome P450 enzymes, highlighting hydrophobic interactions between the triazole ring and active-site residues (e.g., Phe).

- MD simulations : 100-ns simulations in explicit solvent (CHARMM36 force field) assess conformational stability of ligand-protein complexes .

Methodological Guidance

Q. What experimental designs are suitable for studying substituent effects on bioactivity?

- SAR studies : Synthesize analogs with halogens (Cl, Br) or methoxy groups at the para position of the aniline ring. Evaluate using dose-response curves (0.1–100 µM) in MTT assays.

- Statistical analysis : Principal Component Analysis (PCA) correlates electronic parameters (Hammett σ) with bioactivity .

Q. How to validate mechanistic hypotheses for triazole ring participation in redox reactions?

- Cyclic voltammetry : Scan rates of 50–200 mV/s in acetonitrile (0.1 M TBAPF) identify oxidation peaks (~1.2 V vs. Ag/AgCl) corresponding to triazole ring oxidation.

- EPR spectroscopy : Detect radical intermediates during photochemical reactions (e.g., UV irradiation at 254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.